

Application of Prenyl Acetate in Flavor Profile Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Prenyl acetate

Cat. No.: B049485

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Prenyl acetate (3-methyl-2-butenyl acetate) is a volatile ester recognized for its significant contribution to the flavor profiles of various fruits and fermented beverages. Its distinct aroma is characterized by sweet, fruity, and green notes, often described as reminiscent of pear, banana, and apple.^{[1][2][3][4]} As a flavoring agent, it is utilized to impart or enhance these fruity characteristics in a wide range of food products, including confectioneries, beverages, and baked goods.^{[1][5]}

From a chemical standpoint, **prenyl acetate** is formed from the esterification of prenil (3-methyl-2-buten-1-ol) and an acetyl donor, a reaction that occurs naturally in plants and can be replicated synthetically for commercial production. Its relatively high volatility makes it a key contributor to the top notes of a flavor profile, providing an initial fresh and fruity impression.^[6]^[7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **prenyl acetate** and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.^[8]

The application of **prenyl acetate** extends beyond simple addition; it is a valuable tool in building complex and nuanced flavor profiles. It can be used to add freshness to cherry and raspberry flavors, complement citrus and floral notes, and create a more authentic, ripe fruit

character in flavor formulations.[9][10] Understanding its sensory thresholds and behavior in different food matrices is critical for its effective application in flavor development.

Data Presentation

Quantitative data for **prenyl acetate** is essential for its precise application in flavor formulations. The following tables summarize its key chemical and sensory properties.

Table 1: Chemical and Physical Properties of **Prenyl Acetate**

| Property | Value | Reference |
|-------------------|--|-------------|
| Synonyms | 3-Methyl-2-butenyl acetate, Isopentenyl acetate | [1][11][12] |
| CAS Number | 1191-16-8 | [1] |
| Molecular Formula | C ₇ H ₁₂ O ₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 151-152 °C (at 752 mmHg) | [13][14] |
| Density | 0.917 g/mL (at 25 °C) | [14] |
| Flash Point | 49 °C (121 °F) | [14] |
| Vapor Pressure | 2.278 mmHg (at 23 °C) | [15] |

Table 2: Organoleptic Properties and Occurrence of **Prenyl Acetate**

| Parameter | Description | Reference |
|--------------------------|--|--|
| Odor Profile | Fruity, sweet, green, pear, banana, apple | [2] [3] [4] [5] [16] |
| Taste Profile | Sweet, banana, fruity, ripe, floral, green | [1] [10] [13] |
| Taste Threshold in Water | 30 ppm | [1] [10] [13] |
| Natural Occurrence | Ylang-ylang oil (0.02% - 0.89%), Asian pears | [13] [17] [18] |
| Recommended Usage Level | 0.02% - 1.6% in perfume compounds | [8] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, quantification, and sensory evaluation of **prenyl acetate**.

Protocol 1: Enzymatic Synthesis of Prenyl Acetate via Lipase-Catalyzed Esterification

This protocol describes a solvent-free method for the synthesis of **prenyl acetate**, which is favored for its environmental friendliness and high selectivity. It is adapted from general procedures for lipase-catalyzed flavor ester synthesis.[\[2\]](#)[\[9\]](#)[\[16\]](#)

3.1.1 Objective: To synthesize **prenyl acetate** using an immobilized lipase catalyst.

3.1.2 Materials & Equipment:

- Prenol (3-methyl-2-buten-1-ol), ≥98% purity
- Vinyl acetate, ≥99% purity (Acyl donor)
- Immobilized *Candida antarctica* Lipase B (CALB), such as Novozym® 435
- Hexane (for product extraction and analysis)

- Anhydrous Sodium Sulfate
- 50 mL screw-capped flasks
- Orbital shaker incubator
- Gas chromatograph with a flame ionization detector (GC-FID)
- Rotary evaporator

3.1.3 Procedure:

- **Reactant Preparation:** In a 50 mL screw-capped flask, combine prenol and vinyl acetate. A typical molar ratio is 1:1.5 (prenol:vinyl acetate). For a lab-scale reaction, start with 10 mmol of prenol (0.86 g) and 15 mmol of vinyl acetate (1.29 g).
- **Enzyme Addition:** Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 10-25% (w/w) of the total substrate weight. For the example above, this would be approximately 0.2 to 0.5 g.
- **Reaction Incubation:** Securely cap the flask and place it in an orbital shaker incubator. Set the temperature to 40-50 °C and the agitation speed to 200 rpm.
- **Reaction Monitoring:** Allow the reaction to proceed for 4-24 hours. The progress can be monitored by taking small aliquots (e.g., 10 µL) at different time intervals, diluting them with hexane, and analyzing by GC-FID to determine the conversion rate.
- **Enzyme Separation:** Once the desired conversion is achieved, separate the immobilized enzyme from the product mixture by simple filtration or decantation. The enzyme can be washed with hexane, dried, and reused for subsequent batches.
- **Product Purification:** The excess acyl donor (vinyl acetate) and any unreacted alcohol can be removed from the liquid product using a rotary evaporator under reduced pressure.
- **Analysis:** Confirm the purity of the synthesized **prenyl acetate** using GC-FID or GC-MS.

Protocol 2: Quantification of Prenyl Acetate in a Fruit Matrix using HS-SPME-GC-MS

This protocol provides a method for the extraction and quantification of **prenyl acetate** from a fruit sample (e.g., pear tissue) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This is a common technique for analyzing volatile organic compounds in food.[\[19\]](#)[\[20\]](#)[\[21\]](#)

3.2.1 Objective: To quantify the concentration of **prenyl acetate** in a fruit sample.

3.2.2 Materials & Equipment:

- Fruit sample (e.g., pear)
- Sodium chloride (NaCl)
- Deionized water
- Internal standard (e.g., 2-octanol or a deuterated analog of **prenyl acetate**)
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- SPME fiber assembly (e.g., 50/30 μ m DVB/CAR/PDMS)
- Heated magnetic stirrer or water bath with agitation
- GC-MS system

3.2.3 Procedure:

- Sample Preparation:
 - Homogenize 5.0 g of fresh fruit tissue with 5.0 mL of deionized water.
 - Transfer the homogenate to a 20 mL headspace vial.
 - Add 2.0 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.

- Spike the sample with a known concentration of the internal standard (e.g., 10 μ L of a 100 ppm solution of 2-octanol in ethanol).
- Immediately seal the vial.
- HS-SPME Extraction:
 - Place the vial in a heated agitator (e.g., 50 $^{\circ}$ C).
 - Allow the sample to equilibrate for 15 minutes with agitation.
 - Expose the SPME fiber to the headspace of the vial for 30 minutes under continued heating and agitation.
- GC-MS Analysis:
 - After extraction, immediately desorb the SPME fiber in the GC injector port, which is typically held at 250 $^{\circ}$ C, for 5 minutes in splitless mode.
 - GC Conditions (Example):
 - Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Start at 40 $^{\circ}$ C (hold for 3 min), ramp to 180 $^{\circ}$ C at 5 $^{\circ}$ C/min, then ramp to 240 $^{\circ}$ C at 20 $^{\circ}$ C/min (hold for 5 min).
 - MS Conditions (Example):
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-350.
 - Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for **prenyl acetate** (e.g., m/z 43, 68, 69) and the internal standard.

- Quantification:
 - Identify **prenyl acetate** based on its retention time and mass spectrum compared to an authentic standard.
 - Construct a calibration curve using standard solutions of **prenyl acetate** with a fixed concentration of the internal standard.
 - Calculate the concentration of **prenyl acetate** in the sample by relating the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3: Sensory Evaluation of Prenyl Acetate using Triangle Test

This protocol outlines a triangle test, a common discriminative sensory method, to determine if a perceptible difference exists between a standard product and a product to which **prenyl acetate** has been added.[\[6\]](#)[\[17\]](#)[\[22\]](#)

3.3.1 Objective: To determine if the addition of **prenyl acetate** at a specific concentration creates a sensorially perceptible difference in a food or beverage base.

3.3.2 Materials & Equipment:

- Food/beverage base (e.g., pear juice, unflavored yogurt).
- **Prenyl acetate** solution (prepared at the desired concentration).
- Sensory panel of at least 20-30 trained or consumer panelists.
- Identical, odor-free sample cups, coded with random 3-digit numbers.
- Water and unsalted crackers for palate cleansing.
- Sensory evaluation booths or a quiet, well-ventilated room.
- Ballots for data collection.

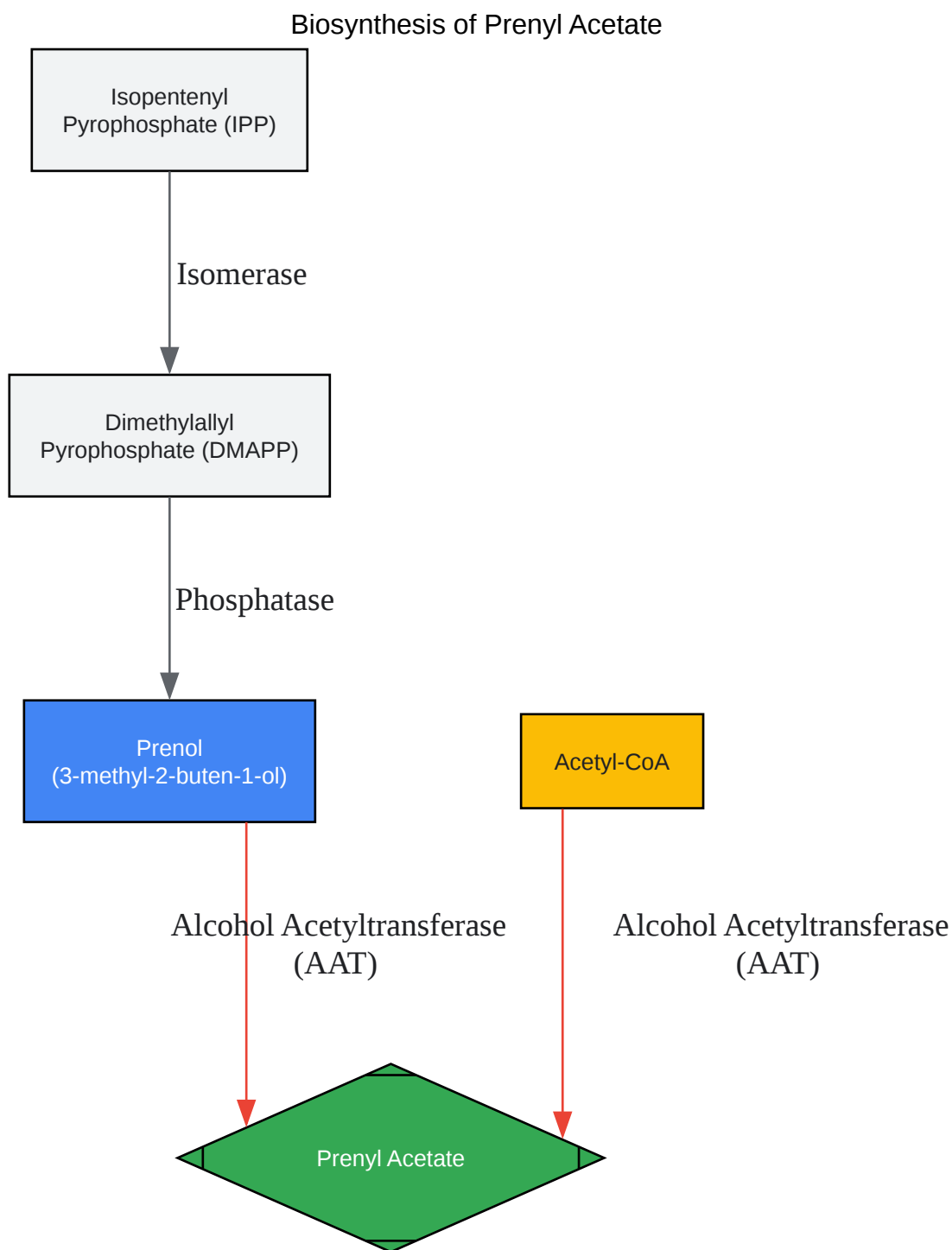
3.3.3 Procedure:

- Sample Preparation:
 - Prepare two sets of samples: a control (A) consisting of only the food base, and a test sample (B) consisting of the food base with the added **prenyl acetate** at the target concentration.
 - For each panelist, prepare a tray with three samples. Two samples will be identical, and one will be different. There are two possible combinations: AAB and BBA.
 - Present the combinations in a randomized and balanced order across all panelists (i.e., half the panelists receive AAB, the other half receive BBA).
 - Ensure all samples are served at the same temperature.
- Sensory Evaluation:
 - Instruct panelists to evaluate the samples in the order presented (from left to right).
 - The panelists' task is to identify which of the three samples is different from the other two.
 - Panelists should cleanse their palate with water and crackers between samples.
- Data Collection:
 - Each panelist circles the code of the sample they believe is the odd one out on their ballot.
 - Comments on the perceived differences can also be encouraged but are not part of the primary statistical analysis.
- Data Analysis:
 - Count the total number of correct responses.
 - Use a statistical table for the triangle test (based on the binomial distribution) to determine if the number of correct identifications is significant at a chosen probability level (e.g., $p < 0.05$).

- If the number of correct responses meets or exceeds the critical value from the table, it can be concluded that a significant and perceptible difference exists between the control and the test sample.

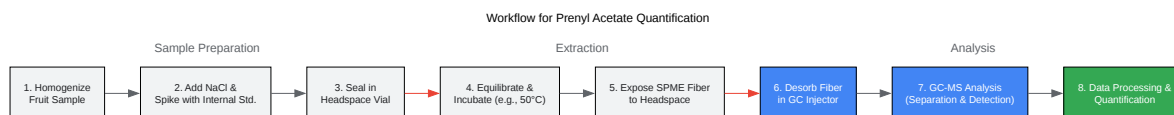
Visualizations

Diagrams created using DOT language to illustrate key pathways and workflows.



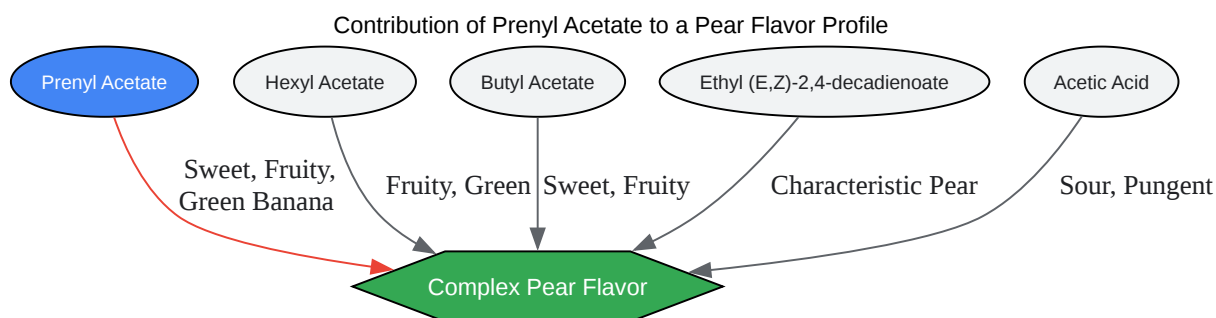
[Click to download full resolution via product page](#)

Caption: Simplified biosynthetic pathway for **Prenyl Acetate** formation.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for HS-SPME-GC-MS analysis.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 1191-16-8, Prenyl acetate | lookchem [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]

- 4. aroma-ingredients.basf.com [aroma-ingredients.basf.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. flavorsum.com [flavorsum.com]
- 7. Perfumers Apprentice - Prenyl Acetate ** [shop.perfumersapprentice.com]
- 8. perfumersworld.com [perfumersworld.com]
- 9. scispace.com [scispace.com]
- 10. [prenyl acetate, 1191-16-8](https://thegoodscentscompany.com) [thegoodscentscompany.com]
- 11. [prenyl acetate](https://flavscent.com) [flavscent.com]
- 12. [Prenyl acetate | C7H12O2 | CID 14489 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 13. [Prenyl acetate | 1191-16-8](https://chemicalbook.com) [chemicalbook.com]
- 14. [Prenyl acetate CAS#: 1191-16-8](https://m.chemicalbook.com) [m.chemicalbook.com]
- 15. iff.com [iff.com]
- 16. ijsr.net [ijsr.net]
- 17. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 18. ScenTree - Prenyl acetate (CAS N° 1191-16-8) [scentree.co]
- 19. Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit | MDPI [mdpi.com]
- 20. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application of Prenyl Acetate in Flavor Profile Development: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049485#application-of-prenyl-acetate-in-the-development-of-flavor-profiles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com